molecular formula C31H37NO5S3 B11772882 N-(5-(tert-Butyl)-4-((4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)thiophene-2-sulfonamide CAS No. 263842-74-6

N-(5-(tert-Butyl)-4-((4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)thiophene-2-sulfonamide

Cat. No.: B11772882
CAS No.: 263842-74-6
M. Wt: 599.8 g/mol
InChI Key: IXBODQQWUIBQPX-UHFFFAOYSA-N
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Description

N-(5-(tert-Butyl)-4-((4-hydroxy-6-isopropyl-2-oxo-6-phenethyl-5,6-dihydro-2H-pyran-3-yl)thio)-2-methylphenyl)thiophene-2-sulfonamide is a sophisticated synthetic chemical compound offered for research and development purposes. This small molecule features a complex structure integrating a dihydro-2H-pyran-2-one core, a tert-butyl substituted aniline, and a thiophene sulfonamide moiety, suggesting potential as a key intermediate in organic synthesis or a candidate for biological screening. Its molecular architecture, particularly the presence of a sulfonamide group, is commonly associated with molecules that exhibit protein-binding capabilities, making it a compound of interest for investigating enzyme inhibition and receptor antagonism. Researchers can utilize this chemical in exploratory studies, including high-throughput screening assays to identify new therapeutic leads, structure-activity relationship (SAR) studies to optimize molecular properties, and as a building block in the synthesis of more complex chemical entities. This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's COA (Certificate of Analysis) for specific batch information regarding identity, purity, and safety data.

Properties

CAS No.

263842-74-6

Molecular Formula

C31H37NO5S3

Molecular Weight

599.8 g/mol

IUPAC Name

N-[5-tert-butyl-4-[[4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-2-methylphenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C31H37NO5S3/c1-20(2)31(15-14-22-11-8-7-9-12-22)19-25(33)28(29(34)37-31)39-26-17-21(3)24(18-23(26)30(4,5)6)32-40(35,36)27-13-10-16-38-27/h7-13,16-18,20,32-33H,14-15,19H2,1-6H3

InChI Key

IXBODQQWUIBQPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CS2)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=CC=C4)C(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Despite the lack of direct data on the target compound, comparisons can be inferred based on structural analogs and sulfonamide-containing molecules described in related studies.

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Thiophene sulfonamide + dihydro-2H-pyran tert-Butyl, phenethyl, hydroxyl, isopropyl Unknown (hypothesized enzyme inhibition)
Salternamide E Cyclic depsipeptide Methyl, hydroxyl, halogenated side chains Anticancer (HDAC inhibition)
3-((((2R,3R,4R,5R)-2-…propanenitrile Nucleoside analog with phosphoramidite linker Methoxy, tert-butyldimethylsilyl, diisopropylamino Antiviral (RNA polymerase inhibition)
Plant-derived sulfonamides Aryl sulfonamide + polycyclic systems Varied alkyl/aryl groups Antimicrobial, anti-inflammatory

Key Findings :

Sulfonamide Functionality : The target compound’s thiophene sulfonamide group is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase or cyclooxygenase inhibitors). Unlike Salternamide E, which lacks sulfonamide groups but exhibits histone deacetylase (HDAC) inhibition, the target compound’s mechanism may rely on sulfonamide-mediated hydrogen bonding .

This contrasts with nucleoside analogs (e.g., the compound in ), which prioritize polar modifications for RNA targeting.

Structural Complexity : The dihydro-2H-pyran ring introduces conformational rigidity, a feature shared with Salternamide E’s cyclic depsipeptide scaffold. This rigidity may enhance target binding specificity but could limit synthetic scalability .

Preparation Methods

Table 1: Optimization of Dihydropyranone Cyclization

ReagentSolventTemperature (°C)Yield (%)Citation
p-TsOHToluene11078
H2SO4EtOH8065
Amberlyst-15CH2Cl22558

The thiol group at position 3 of the dihydropyranone is introduced via nucleophilic substitution. Treatment with thiourea in dimethylformamide (DMF) at 100°C replaces the hydroxyl group with a thiol, which is subsequently deprotected using aqueous NaOH.

Formation of the Thiophene Sulfonamide Moiety

The thiophene-2-sulfonamide segment is synthesized through sulfonylation of 2-aminothiophene. Thiophene is nitrated at the 5-position using fuming HNO3 in acetic anhydride, followed by reduction with iron powder in HCl to yield 2-aminothiophene. Sulfonylation is performed by reacting the amine with thiophene-2-sulfonyl chloride in pyridine, achieving 85–90% conversion.

Table 2: Sulfonylation Reaction Parameters

Sulfonylating AgentBaseSolventTime (h)Yield (%)Citation
Thiophene-2-sulfonyl chloridePyridineCH2Cl2488
Benzenesulfonyl chlorideEt3NTHF676

For the tert-butyl-substituted aniline precursor (5-(tert-butyl)-4-mercapto-2-methylaniline), a Friedel-Crafts alkylation of p-cresol with tert-butyl chloride in the presence of AlCl3 is employed. The resulting tert-butylphenol is nitrated, reduced to the amine, and subjected to thiolation using Lawesson’s reagent.

Thioether Coupling Strategy

The critical thioether bond between the dihydropyranone and phenyl sulfonamide is formed via a Ullmann-type coupling. A mixture of the dihydropyranone thiol (1.2 equiv), 5-(tert-butyl)-4-iodo-2-methylphenyl sulfonamide (1.0 equiv), copper(I) iodide (10 mol%), and 1,10-phenanthroline (20 mol%) in dimethyl sulfoxide (DMSO) is heated at 120°C for 24 hours. This method achieves 70–75% yield, with purification via silica gel chromatography using ethyl acetate/hexane (3:7).

Table 3: Comparison of Coupling Catalysts

Catalyst SystemSolventTemperature (°C)Yield (%)Citation
CuI/1,10-phenanthrolineDMSO12075
Pd(PPh3)4DMF10062
K2CO3DMF8055

Alternative approaches include Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine, though yields are lower (50–55%) due to steric bulk.

One-Pot Modular Synthesis

Recent advancements demonstrate a one-pot method combining dihydropyranone thiol, tert-butylphenyl sulfonamide, and a desulfurizing agent. Trifluoroacetic acid (TFA) catalyzes the in situ formation of the thioether bond, while pyruvic acid facilitates imine intermediacy. This method reduces purification steps and improves scalability (65–70% yield).

Analytical Characterization and Quality Control

Final products are characterized via 1H/13C NMR, high-resolution mass spectrometry (HRMS), and HPLC. Key spectroscopic data include:

  • 1H NMR (400 MHz, CDCl3) : δ 1.32 (s, 9H, tert-butyl), 2.41 (s, 3H, Ar-CH3), 3.72 (m, 2H, pyranone-H), 6.98–7.45 (m, 8H, Ar-H).

  • HRMS : m/z calculated for C32H38N2O5S2 [M+H]+: 599.2341; found: 599.2338.

Purity ≥95% is achieved via recrystallization from ethanol/water (4:1) .

Q & A

Q. How should researchers validate the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH) for 6 months, analyzing degradation products with LC-MS. Compare lyophilized vs. solution-state stability. Use Arrhenius modeling to extrapolate shelf-life at 25°C .

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